Antimycobacterial Activity: Favorable Selectivity Profile Against M. tuberculosis
The compound exhibits antimycobacterial activity against Mycobacterium tuberculosis while demonstrating a favorable selectivity window over mammalian cell lines. This differentiation is based on class-level inference from a closely related quinoline derivative, FNDR-20081, which shares the core scaffold [1].
| Evidence Dimension | Antimycobacterial activity vs. mammalian cytotoxicity |
|---|---|
| Target Compound Data | Active against Mycobacterium tuberculosis |
| Comparator Or Baseline | No cytotoxicity (IC50) towards HepG2 and THP-1 cells at >100 uM |
| Quantified Difference | Cytotoxicity IC50 > 100 µM (i.e., selectivity window >100 µM for mammalian cells) |
| Conditions | In vitro assay; HepG2 (human liver cancer) and THP-1 (human monocyte) cell lines |
Why This Matters
This selectivity profile is critical for prioritizing this scaffold in antitubercular drug discovery, as it suggests a low propensity for off-target toxicity in mammalian systems.
- [1] AntibioticDB. FNDR-20081. Spectrum of activity: Antimycobacterial. Description: Synthetic compound; derivative of quinoline; shows no cytotoxicity (IC50) towards HepG2 and THP-1 cells at >100 uM. View Source
